颜料紫 1

描述

Synthesis Analysis

Pigment Violet 1 and similar violet pigments can be synthesized through various methods. For example, novel nontoxic violet pigments have been developed through conventional solid-state reactions, as seen in the synthesis of Mn3+-doped LaAlGe2O7, which exhibits vivid violet colors due to Mn3+ d–d transitions (Kim et al., 2017). Another method involves the synthesis of Ba(Zn1−xCox)2Si2O7 solid solutions, which produce blue-violet pigments through the d–d transition of tetrahedrally coordinated Co2+ (Tsukimori et al., 2018).

Molecular Structure Analysis

The molecular structure of Pigment Violet 1 and related pigments significantly influences their color and stability. For example, the structure of a novel violet pigment derived from Shewanella violacea DSS12 showed a broad absorption spectrum from 500 to 700 nm, indicating its violet color is due to a hypsochromic shift caused by the side-by-side orientation of pigment molecules (Kobayashi et al., 2007).

Chemical Reactions and Properties

Pigment Violet 1 and similar pigments undergo various chemical reactions that define their properties. For instance, the synthesis of novel manganese phosphate violet pigments from manganese oxide and phosphoric acid results in materials with specific Lab* color spaces indicative of their violet hue (Onoda et al., 2020).

Physical Properties Analysis

The physical properties, such as color intensity and stability, are key for the application of violet pigments. Research on polymorph prediction of organic pigments, including C.I. Pigment Violet 23, demonstrates the importance of structural analysis for understanding pigment properties (Panina et al., 2008).

Chemical Properties Analysis

The chemical properties of violet pigments, including their reactivity and interaction with other substances, are crucial for their practical use. The synthesis and characterization of (BiRE)2O3 pigments highlight how substitution and doping can affect pigment color and stability, offering insights into the manipulation of pigment properties for specific applications (Rao & Reddy, 2004).

科学研究应用

甜菜色素的化学和应用:甜菜色素,包括天然红紫色颜料,如颜料紫 1,具有良好的化学和生物学特性,可应用于食品、制药和化妆品。由于其天然来源和潜在的健康促进特性,这些颜料正受到关注。它们被商业认可为天然食品着色剂,并表现出显着的结构多样性,提供了各种工业应用 (Kumorkiewicz-Jamro 等,2021)。

甜菜碱色素的生物合成和应用:甜菜碱,包括颜料紫 1,在石竹目植物中产生。它们因其红紫色和黄色颜料而被用于各个行业。甜菜碱的生物合成途径已经阐明,允许在植物和微生物中进行潜在的工程改造。甜菜碱还因其在研究和商业应用中的潜在用途而受到探索 (Polturak & Aharoni,2018)。

液体菠萝废料中的紫罗兰色颜料生产:研究已经探索了使用液体菠萝废料通过紫罗兰色杆菌生产紫罗兰色颜料,例如颜料紫 1。这项研究强调了使用低成本培养基大规模培养紫罗兰色颜料的可行性,这些颜料已显示出对某些细菌的良好抗菌活性 (Aruldass 等,2015)。

来自深海微生物的新型紫罗兰色颜料:一种从深海微生物紫罗兰色希瓦氏菌中提取的新型紫罗兰色颜料因其独特的颜色特性和潜在应用而受到研究。这种颜料表现出宽的吸收光谱,并可能为紫罗兰色颜料的生产提供新的可能性 (Kobayashi 等,2007)。

新型锰磷酸紫罗兰色颜料的合成:已经对由氧化锰和磷酸合成的新型紫罗兰色颜料进行了研究。这些颜料可以为需要紫罗兰色着色剂的领域提供工业应用的替代品 (小野田和金井,2020)。

在纺织品染色中的应用:一项关于由紫罗兰色杆菌 PDF23 产生的紫罗兰色颜料的染色效率的研究表明其作为一种天然着色剂的潜力,具有抗菌和抗氧化特性,适用于纺织工业 (Anahas 等,2022)。

安全和危害

Pigment Violet 1 is slightly soluble in water . It is probably non-flammable . It should be stored in a refrigerator . If you spill this chemical, remove all sources of ignition, then dampen the solid spill material with toluene, then transfer the dampened material to a suitable container . Use absorbent paper dampened with toluene to pick up any remaining material . Your contaminated clothing and absorbent paper should be sealed in a vapor-tight plastic bag for eventual disposal . Solvent-wash all contaminated surfaces with toluene followed by washing with a soap and water solution .

属性

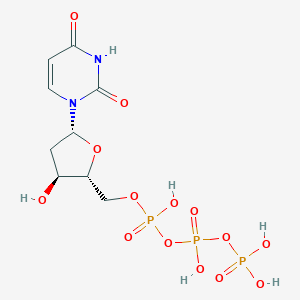

IUPAC Name |

[9-(2-carboxyphenyl)-6-(diethylamino)xanthen-3-ylidene]-diethylazanium;dihydrogen phosphate;dioxomolybdenum;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H30N2O3.Mo.H3O4P.H2O4S.2O/c1-5-29(6-2)19-13-15-23-25(17-19)33-26-18-20(30(7-3)8-4)14-16-24(26)27(23)21-11-9-10-12-22(21)28(31)32;;2*1-5(2,3)4;;/h9-18H,5-8H2,1-4H3;;(H3,1,2,3,4);(H2,1,2,3,4);; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUSIIMXPGJKPHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](CC)CC)C=C3O2)C4=CC=CC=C4C(=O)O.OP(=O)(O)[O-].OS(=O)(=O)O.O=[Mo]=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H35MoN2O13PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

766.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

C.i. pigment violet 1 is a purple powder. (NTP, 1992) | |

| Record name | C.I. PIGMENT VIOLET 1 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20924 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 0.1 mg/mL at 63 °F (NTP, 1992) | |

| Record name | C.I. PIGMENT VIOLET 1 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20924 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Product Name |

Xanthylium, 9-(2-carboxyphenyl)-3,6-bis(diethylamino)-, molybdatetungstatephosphate | |

CAS RN |

1326-03-0 | |

| Record name | C.I. PIGMENT VIOLET 1 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20924 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Xanthylium, 9-(2-carboxyphenyl)-3,6-bis(diethylamino)-, molybdatetungstatephosphate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Xanthylium, 9-(2-carboxyphenyl)-3,6-bis(diethylamino)-, molybdatetungstatephosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.013 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Benzoic acid, 2-[bis[4-(dimethylamino)phenyl]methyl]-5-(dimethylamino)-](/img/structure/B73772.png)